molecular formula C7H13F6N2O2P B1469603 1,3-Diethoxyimidazolium hexafluorophosphate CAS No. 951020-87-4

1,3-Diethoxyimidazolium hexafluorophosphate

Cat. No.: B1469603
CAS No.: 951020-87-4
M. Wt: 302.15 g/mol
InChI Key: OCMLXXOSZWGVIL-UHFFFAOYSA-N
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Description

1,3-Diethoxyimidazolium hexafluorophosphate: is a chemical compound with the molecular formula C7H13F6N2O2P and a molecular weight of 302.15 g/mol . It is commonly used in various chemical applications due to its unique properties and reactivity.

Scientific Research Applications

1,3-Diethoxyimidazolium hexafluorophosphate has several scientific research applications, including:

Safety and Hazards

The safety data sheet for 1,3-Diethoxyimidazolium hexafluorophosphate indicates that it is toxic if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

1,3-Diethoxyimidazolium hexafluorophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the preparation of 1,3-diethoxyimidazolium bis(trifluoromethanesulfonyl)imide via ion metathesis with lithium bis(trifluoromethanesulfonyl)imide . The nature of these interactions often involves ionic bonding and coordination with metal ions, which can influence the activity of enzymes and proteins.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in the expression of specific genes, which in turn affects cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. These binding interactions can result in changes in gene expression and subsequent cellular responses. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular processes . Toxicity studies have indicated that high doses of the compound can cause cellular damage and disrupt normal metabolic functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and alter the levels of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethoxyimidazolium hexafluorophosphate can be synthesized by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate . The reaction typically involves the following steps:

    Reaction of 1-hydroxyimidazole-3-oxide with diethyl sulfate: This step forms the intermediate compound.

    Reaction with ammonium hexafluorophosphate: This step converts the intermediate into this compound.

Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, but they are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethoxyimidazolium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in ion metathesis reactions.

    Oxidation and Reduction Reactions: It can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

    Ion Metathesis: This reaction involves the exchange of ions between two compounds.

Major Products Formed:

    1,3-Diethoxyimidazolium bis(trifluoromethanesulfonyl)imide: This is a major product formed from the ion metathesis reaction mentioned above.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Hexyl-3-methylimidazolium hexafluorophosphate
  • 1,3-Dimethylimidazolium dimethyl phosphate

Comparison: 1,3-Diethoxyimidazolium hexafluorophosphate is unique due to its diethoxy substituents, which can influence its solubility, reactivity, and stability compared to other imidazolium-based compounds. The presence of the hexafluorophosphate anion also contributes to its distinct properties, making it suitable for specific applications in chemistry and industry .

Properties

IUPAC Name

1,3-diethoxyimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9(7-8)11-4-2;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMLXXOSZWGVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C=C[N+](=C1)OCC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F6N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746180
Record name 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951020-87-4
Record name 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OEt)2Im-PF6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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